molecular formula C11H13NO2 B072404 4-Morpholinobenzaldehyde CAS No. 1204-86-0

4-Morpholinobenzaldehyde

Katalognummer: B072404
CAS-Nummer: 1204-86-0
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: FOAQOAXQMISINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{11})H({13})NO(_{2}). It is characterized by a benzaldehyde moiety substituted with a morpholine ring at the para position. This compound is notable for its applications in organic synthesis and various scientific research fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, this compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Chemistry:

Biology:

    Bioconjugation: It serves as a building block for the synthesis of bioconjugates used in imaging and diagnostic applications.

Medicine:

    Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in oncology and neurology.

Industry:

    Material Science: It is used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 4-Morpholinobenzaldehyde exerts its effects depends on its application:

    In Chemical Reactions: It acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions.

    In Biological Systems: The morpholine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

  • 4-(1-Piperidinyl)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-(1-Pyrrolidino)benzaldehyde

Comparison:

  • 4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring, which may alter its reactivity and biological activity.
  • 4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group, making it more hydrophobic and potentially more stable.
  • 4-(1-Pyrrolidino)benzaldehyde: Features a pyrrolidine ring, which can influence its electronic properties and reactivity.

Uniqueness:

  • The presence of the morpholine ring in 4-Morpholinobenzaldehyde imparts unique solubility and reactivity characteristics, making it particularly useful in specific synthetic and biological applications.

Biologische Aktivität

4-Morpholinobenzaldehyde (CAS No. 1204-86-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound features a morpholine ring and an aldehyde functional group, which are critical for its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : It has been reported to inhibit various enzymes, particularly aldehyde dehydrogenases (ALDHs), which are crucial in cancer metabolism. Specifically, analogues of this compound have shown selective inhibition of ALDH isoforms associated with prostate cancer, demonstrating IC50 values ranging from 1.29 to 5.67 μM against different cell lines .
  • Antimicrobial Activity : The compound has also been investigated for its potential as an antimicrobial agent. A study highlighted its effectiveness against Mycobacterium tuberculosis by targeting the MenA enzyme in the menaquinone biosynthetic pathway, with IC50 values reported between 13-22 μM .
  • Anticancer Properties : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells, particularly in prostate and lung cancer models. The compound's ability to modulate cellular pathways involved in cell proliferation and survival makes it a candidate for further anticancer drug development .

Case Study 1: Prostate Cancer Cell Lines

In a study examining the effects of various analogues of this compound on prostate cancer cell lines (PC-3, LNCaP, DU145), it was found that several compounds exhibited potent antiproliferative activity. The study utilized MTT assays to determine cell viability and established a clear dose-response relationship, indicating that structural modifications could enhance potency against specific ALDH isoforms .

CompoundIC50 (μM)Cell Line
DEAB>200PC-3
Compound 181.61LNCaP
Compound 191.29LNCaP

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another significant investigation focused on the role of this compound in inhibiting the growth of Mycobacterium tuberculosis. The study demonstrated that the compound's derivatives could effectively disrupt the electron transport chain in mycobacteria, leading to significant reductions in bacterial viability when used in combination therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at the para position of the benzaldehyde moiety have been shown to influence both enzyme inhibition and cytotoxicity profiles:

  • Compounds with more lipophilic substituents tend to exhibit higher potency.
  • The flexibility of side chains also plays a role in enhancing binding affinity to target enzymes.

Eigenschaften

IUPAC Name

4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQOAXQMISINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303076
Record name 4-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-86-0
Record name 4-Morpholinobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 156543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1204-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-[1,3]dioxolan-2-yl-phenyl)-morpholine (690 mg, 2.933 mmol) in methanol (5 mL) was treated with 10 drops concentrated aqueous hydrochloric acid. The mixture was stirred at room temperature for 1 hour. To this solution was added 5 drops of water and stirring was continued for 2 hours at ambient temperature. The solution was then poured into ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate (2×50 mL) and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give 4-morpholin-4-yl-benzaldehyde as a tan waxy solid (550 mg, 98%).
Name
4-(4-[1,3]dioxolan-2-yl-phenyl)-morpholine
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl) phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenyl) phosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-dimethoxymethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-ido-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl)phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxyrnethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
[Compound]
Name
1-dimethoxymethyl-4-ido-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenyl)phosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-dimethoxyrnethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 15 g (120.86 mmol) of p-fluorobenzaldehyde in 200 ml of DMF, 16.8 g (193.4 mmol) of morpholine and 33.36 g (241.7 mmol) of potasium carbonate are added successively at r.t. After being stirred for 8 h at 100° C., the reaction mixture is cooled to r.t., diluted with ice water and then the mixture is extracted with AcOEt and CH2Cl2. The combined extracts are concentrated under reduced pressure and purified by silica gel column chlomatography (eluent: n-Hexane:AcOEt=5:1˜3:1) to give 4-morpholin-4-yl-benzaldehyde. 1H-NMR (400 MHz, CDCl3): 3.35–3.40 (m, 4H), 3.85–3.90 (m, 4H), 6.92 (d, 2H, J=8.56 Hz), 7.77 (d, 2H, J=8.56 Hz), 9.80 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1cc(N2CCOCC2)ccc1C1OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Morpholinobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Morpholinobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Morpholinobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzaldehyde
Customer
Q & A

Q1: What types of heterocyclic compounds can be synthesized using 4-morpholinobenzaldehyde as a starting material?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Research demonstrates its utility in creating:

  • Thiazolopyridines: this compound can be condensed with thiazolinone derivatives and malononitrile to yield novel thiazolo[3,2-a]pyridine structures. []
  • Coumarin derivatives: Reacting this compound with 3-acetylcoumarin via a Claisen-Schmidt reaction produces (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, a coumarin-based chalcone. []
  • Chalcones incorporating isoquinoline: Condensing this compound with triazoloisoquinolines, synthesized separately from isoquinoline and hydrazonoyl chlorides, yields these novel chalcones. []
  • Dihydrotetrazolopyrimidine derivatives: Employing a Biginelli reaction with this compound, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid catalyst leads to the formation of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. []
  • Ruthenium (II) polypyridyl complexes: Reacting this compound with 1,10-phenanthroline-5,6-dione creates a ligand, which can then be complexed with Ruthenium (II) polypyridyl precursors to yield luminescent complexes with potential applications as pH sensors. []

Q2: How does the morpholine moiety in this compound contribute to the biological activity of the synthesized compounds?

A2: While the provided research focuses heavily on synthesis and characterization, some studies offer insights into the potential biological relevance of the morpholine moiety:

  • Antimicrobial activity: Chalcones synthesized using this compound demonstrate antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi. This suggests the morpholine group, potentially through its influence on electron distribution and overall molecule polarity, contributes to the observed antimicrobial properties. []
  • Anticancer potential: The coumarin derivative synthesized with this compound exhibits anticancer activity against breast and cervical cancer cell lines. While the specific mechanism requires further investigation, the presence of the morpholine ring could influence target binding or drug-like properties. []

Q3: What spectroscopic techniques are commonly employed to characterize compounds derived from this compound?

A3: Researchers utilize a combination of spectroscopic methods to confirm the structure and identity of synthesized compounds, including:

  • FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are frequently employed to determine the structure and confirm the connectivity of atoms within the molecule. [, , ]
  • High-resolution electrospray ionization mass spectrometry (HRESI-MS): Used to determine the exact molecular mass of the synthesized compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.